8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its structural significance in various natural products and therapeutic lead compounds. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 2nd position on the tetrahydroisoquinoline ring structure.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized through the bromination of 2-methyl-1,2,3,4-tetrahydroisoquinoline using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures.
Reductive Amination: Another method involves the reductive amination of 2-methyl-1,2,3,4-tetrahydroisoquinoline with an appropriate aldehyde or ketone, followed by bromination.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of the corresponding hydrobromide.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: this compound-1-one
Reduction Products: this compound hydrobromide
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals. Industry: It is utilized in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with various molecular targets and pathways. The bromine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without bromination.
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: A positional isomer with the bromine atom at the 8th position.
8-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline: A derivative with an ethyl group instead of a methyl group at the 2nd position.
Uniqueness: 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the bromine and methyl groups enhances its utility in various synthetic and biological applications.
This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVSJNXWDZDGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693124 | |
Record name | 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947499-03-8 | |
Record name | 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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